molecular formula C17H15N3O3S B2383557 3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886908-29-8

3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2383557
CAS No.: 886908-29-8
M. Wt: 341.39
InChI Key: XLXIOAFOIRYGGI-UHFFFAOYSA-N
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Description

3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a methoxy group, a methylsulfanylphenyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a thiol.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves coupling the synthesized oxadiazole derivative with the methoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and sulfamoyl group.

    4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure with a methoxy group at a different position.

Uniqueness

3-methoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the oxadiazole ring and the methylsulfanylphenyl group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)15(21)18-17-20-19-16(23-17)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXIOAFOIRYGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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